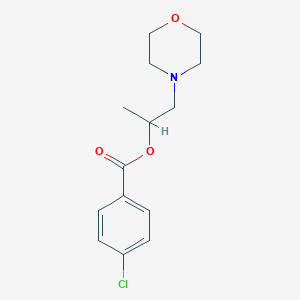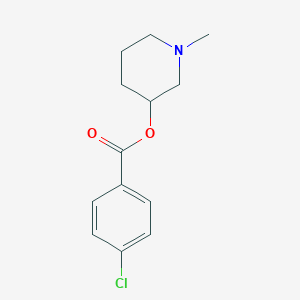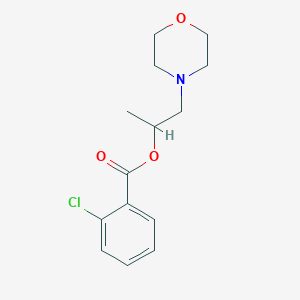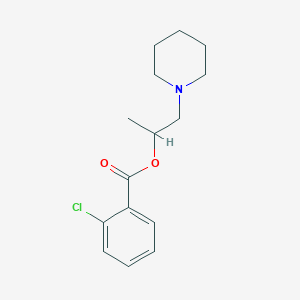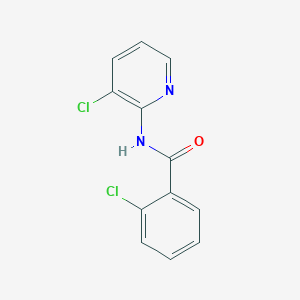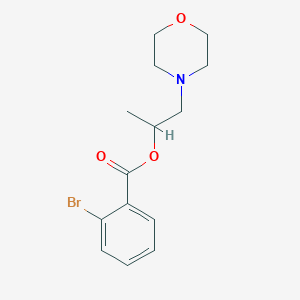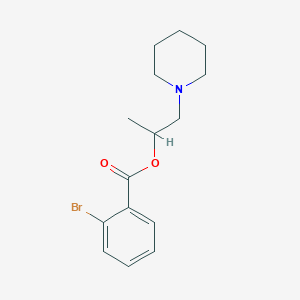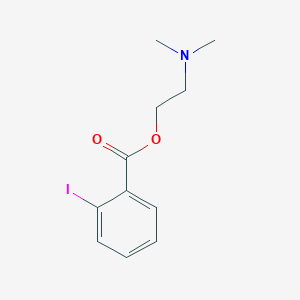
2-(4-Morpholinyl)ethyl 3-phenylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Morpholinyl)ethyl 3-phenylacrylate, also known as MPEP, is a chemical compound that has been used in scientific research for its potential therapeutic effects. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in the regulation of synaptic plasticity and neuronal excitability.
Mécanisme D'action
2-(4-Morpholinyl)ethyl 3-phenylacrylate selectively binds to and inhibits the activity of mGluR5, which is a G protein-coupled receptor that is widely expressed in the central nervous system. By blocking the activation of mGluR5, this compound reduces the release of glutamate, which is the primary excitatory neurotransmitter in the brain. This leads to a decrease in neuronal excitability and synaptic plasticity, which may have therapeutic implications for various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. For example, this compound has been shown to reduce the motor symptoms of Parkinson's disease in animal models by modulating the activity of the basal ganglia circuitry. This compound has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models of Alzheimer's disease and anxiety disorders, respectively.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-Morpholinyl)ethyl 3-phenylacrylate has several advantages for lab experiments, including its high selectivity and potency for mGluR5, its water-solubility, and its ability to cross the blood-brain barrier. However, this compound also has some limitations, such as its relatively short half-life and the potential for off-target effects at high concentrations.
Orientations Futures
There are several future directions for research on 2-(4-Morpholinyl)ethyl 3-phenylacrylate and mGluR5. One direction is to develop more selective and potent mGluR5 antagonists for therapeutic use. Another direction is to investigate the role of mGluR5 in various neurological and psychiatric disorders and to identify potential biomarkers for diagnosis and treatment. Finally, the development of imaging tools for mGluR5 could facilitate the study of its distribution and function in the brain, which may have implications for personalized medicine.
Méthodes De Synthèse
The synthesis of 2-(4-Morpholinyl)ethyl 3-phenylacrylate involves the reaction of 3-phenylacrylic acid with 2-(4-morpholinyl)ethanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then purified by recrystallization or column chromatography. The yield of this compound can be improved by optimizing the reaction conditions and using high-quality starting materials.
Applications De Recherche Scientifique
2-(4-Morpholinyl)ethyl 3-phenylacrylate has been extensively studied for its potential therapeutic effects in various neurological and psychiatric disorders, including Parkinson's disease, Alzheimer's disease, schizophrenia, and addiction. This compound has been shown to modulate glutamatergic neurotransmission, which is involved in many physiological and pathological processes in the brain. This compound has also been used as a tool compound to study the role of mGluR5 in synaptic plasticity and learning and memory.
Propriétés
Formule moléculaire |
C15H19NO3 |
|---|---|
Poids moléculaire |
261.32 g/mol |
Nom IUPAC |
2-morpholin-4-ylethyl (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C15H19NO3/c17-15(7-6-14-4-2-1-3-5-14)19-13-10-16-8-11-18-12-9-16/h1-7H,8-13H2/b7-6+ |
Clé InChI |
HSQZNMPPVBQMNP-VOTSOKGWSA-N |
SMILES isomérique |
C1COCCN1CCOC(=O)/C=C/C2=CC=CC=C2 |
SMILES |
C1COCCN1CCOC(=O)C=CC2=CC=CC=C2 |
SMILES canonique |
C1COCCN1CCOC(=O)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


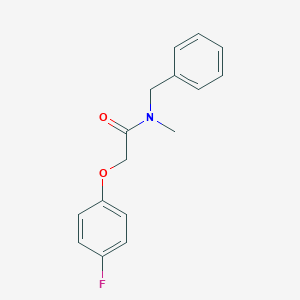
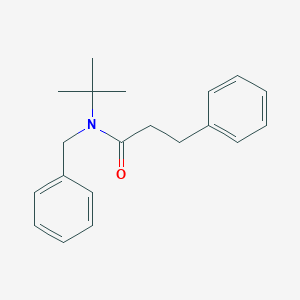
![3-[(diethylamino)methyl]-N,N-diethylbenzamide](/img/structure/B295024.png)

